molecular formula C6H12ClN B13471890 3-(Aminomethyl)pent-1-yne hydrochloride

3-(Aminomethyl)pent-1-yne hydrochloride

Cat. No.: B13471890
M. Wt: 133.62 g/mol
InChI Key: YMEOOADMDFIXAB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pent-1-yne hydrochloride is an organic compound characterized by the presence of an alkyne group (a carbon-carbon triple bond) and an amino group attached to the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pent-1-yne hydrochloride typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. This generates an acetylide anion, which can then undergo nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pent-1-yne hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: H₂ gas with Pd/C catalyst.

    Halogenation: HCl or HBr in the presence of a solvent like dichloromethane.

    Nucleophilic Substitution: Alkyl halides in the presence of a strong base like NaNH₂.

Major Products

    Haloalkenes: Formed from the addition of halogens.

    Alkanes/Alkenes: Formed from the reduction of the alkyne group.

    Substituted Amines: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pent-1-yne hydrochloride involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of both the amino and alkyne groups. The alkyne group can act as a nucleophile, attacking electrophilic centers, while the amino group can act as a nucleophile or base, facilitating various chemical transformations .

Properties

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

2-ethylbut-3-yn-1-amine;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-3-6(4-2)5-7;/h1,6H,4-5,7H2,2H3;1H

InChI Key

YMEOOADMDFIXAB-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C#C.Cl

Origin of Product

United States

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